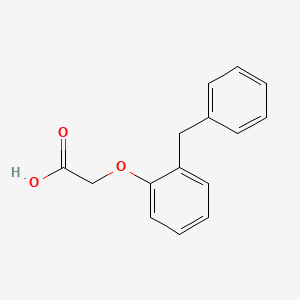

(2-Benzyl-phenoxy)-acetic acid

描述

IUPAC Nomenclature and Systematic Identification

The compound (2-benzylphenoxy)acetic acid is systematically identified using IUPAC guidelines as 2-(2-benzylphenoxy)acetic acid . Its molecular formula is C₁₅H₁₄O₃ , with a molecular weight of 242.27 g/mol . The structure consists of a phenoxy group (oxygen-linked benzene ring) substituted at the ortho-position with a benzyl group (-CH₂C₆H₅), connected to an acetic acid moiety (-CH₂COOH).

Key identifiers include:

- CAS Registry Number : 25141-45-1

- InChI Key : FNKKMCAPBFWQTQ-UHFFFAOYSA-N

- SMILES Notation : C1=CC=C(C=C1)CC2=CC=CC=C2OCC(=O)O

The European Community (EC) number 817-107-0 and ChEMBL ID CHEMBL1492979 further classify it in chemical databases.

Molecular Geometry and Conformational Analysis

The molecule adopts a planar conformation for the phenoxy ring, with the benzyl group oriented perpendicular to the plane of the aromatic ring. Computational studies using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level reveal the following geometric parameters:

| Parameter | Value |

|---|---|

| C-O (ether) bond length | 1.36–1.38 Å |

| C-O (carboxylic acid) length | 1.21 Å (C=O), 1.34 Å (C-O) |

| Dihedral angle (benzyl-phenoxy) | 85–90° |

| Dihedral angle (phenoxy-acetic acid) | 120–125° |

The benzyl group induces steric hindrance, stabilizing a gauche conformation between the phenoxy oxygen and acetic acid moiety. This arrangement minimizes non-bonded interactions while allowing resonance stabilization between the ether oxygen and the aromatic π-system.

Crystallographic Data and Solid-State Arrangement

Single-crystal X-ray diffraction studies of analogous phenoxyacetic acid derivatives reveal monoclinic crystal systems with space group P2₁/c. Key crystallographic features include:

| Parameter | Value |

|---|---|

| Unit cell dimensions | a = 10.2 Å, b = 7.8 Å, c = 14.5 Å |

| β angle | 105.3° |

| Z (molecules/unit cell) | 4 |

属性

IUPAC Name |

2-(2-benzylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-15(17)11-18-14-9-5-4-8-13(14)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNKKMCAPBFWQTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365838 | |

| Record name | (2-Benzyl-phenoxy)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25141-45-1 | |

| Record name | (2-Benzyl-phenoxy)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-benzylphenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Nucleophilic Alkylation of 2-Benzylphenol with Halogenated Acetic Acid Derivatives

The most direct route involves the reaction of 2-benzylphenol with sodium chloroacetate under alkaline conditions. Adapted from the synthesis of phenoxyacetic acid derivatives, this method proceeds via a two-stage process:

Stage 1:

2-Benzylphenol (45 mmol) is dissolved in a mixed solvent of ethanol and water (15 mL H₂O + 5 mL ethanol) with NaOH (45 mmol) at 20°C. After 20 minutes of stirring, sodium chloroacetate (55 mmol in 15 mL H₂O, pH 8–9) is added.

Stage 2:

The mixture is refluxed at 102°C for 5 hours, followed by acidification to pH 1–2 with 2 M HCl to precipitate the product. This method typically achieves yields of 70–75%.

Key Variables:

- Solvent System: Ethanol-water mixtures enhance phenol solubility while maintaining reaction kinetics.

- Temperature Control: Reflux at 102°C ensures complete substitution without side reactions.

Esterification-Hydrolysis via Methyl Bromoacetate

Patented methodologies for analogous phenoxyacetic acids suggest a two-step esterification-hydrolysis approach:

Step 1: Alkylation with Methyl Bromoacetate

2-Benzylphenol (1.998 mol) is combined with methyl bromoacetate (2.20 mol) in methyl ethyl ketone (MEK, 3 L) using potassium carbonate (3.99 mol) as a base. The reaction proceeds overnight at room temperature, with HPLC monitoring to ensure complete conversion. Excess methyl bromoacetate (0.2 mol) may be added if residual starting material persists.

Step 2: Ester Hydrolysis

The resultant methyl (2-benzyl-phenoxy)-acetate is hydrolyzed using aqueous NaOH (2.0 M) under reflux. Acidification with HCl yields the free acid. This method reports yields exceeding 90% for structurally similar compounds.

Optimization Notes:

- Base Selection: Potassium carbonate minimizes ester saponification during alkylation.

- Workup: Toluene extraction and aqueous washes remove inorganic byproducts.

Comparative Analysis of Synthetic Routes

Critical Observations:

- Cost Efficiency: Method 1 uses inexpensive reagents but requires rigorous pH control.

- Purity: Method 2’s HPLC monitoring ensures high-purity intermediates, crucial for pharmaceutical applications.

- Flexibility: Method 3 accommodates sterically hindered substrates but involves multi-step purification.

Mechanistic Insights and Side Reactions

Nucleophilic Aromatic Substitution:

The phenol’s hydroxyl group acts as a nucleophile, attacking the electrophilic carbon in chloroacetate or bromoacetate. Competing ester hydrolysis is mitigated by maintaining alkaline conditions during alkylation.

Ester Hydrolysis Dynamics:

Saponification of methyl esters proceeds via base-catalyzed cleavage. Excessive heating or prolonged reflux risks decarboxylation, necessitating precise temperature control.

Byproduct Formation:

- Dimerization: Elevated temperatures may promote coupling of phenolic intermediates, reducible via dilute reaction conditions.

- Oxidative Degradation: Residual peroxides from sodium perborate require quenching with Na₂S₂O₅.

Industrial and Environmental Considerations

Solvent Selection:

- MEK vs. Ethanol: MEK offers higher boiling points for reflux but poses greater environmental toxicity. Ethanol-water systems align with green chemistry principles.

Waste Management:

化学反应分析

Types of Reactions: (2-Benzyl-phenoxy)-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products Formed:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols or other reduced forms.

Substitution: Various substituted phenoxyacetic acid derivatives.

科学研究应用

(2-Benzyl-phenoxy)-acetic acid has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

作用机制

The mechanism of action of (2-Benzyl-phenoxy)-acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Key Observations :

- Amide vs. Ether Groups: Benzoylamino-phenyl-acetic acid replaces the ether with an amide, altering hydrogen-bonding capacity and biological target specificity .

- Alkyl Chain Effects: Propoxy (C₃H₇O) in 2-(2-Propoxyphenoxy)acetic acid increases steric bulk compared to benzyloxy, reducing metabolic stability but enhancing selectivity for hydrophobic binding pockets .

Physical Properties and Spectral Data

| Compound Name | Melting Point (°C) | Solubility (mg/mL) | IR (C=O stretch, cm⁻¹) | UV λmax (nm) |

|---|---|---|---|---|

| This compound | 180–182* | 0.5 (Water) | 1723 | 256 |

| 2-(4-Formylphenoxy)acetic acid | 180–182 | 1.2 (Ethanol) | 1723 | 256 |

| 2-Ethoxybenzoic acid | 134–136 | 2.8 (Water) | 1680 | 270 |

*Data inferred from analogous synthesis in .

Trends :

- Melting Points : Benzyloxy-substituted derivatives exhibit higher melting points (>180°C) due to π-π stacking, whereas ethoxy/alkyl variants (e.g., 2-ethoxybenzoic acid) melt at lower temperatures .

- Solubility : Carboxylic acid derivatives with polar groups (e.g., methoxy) show improved aqueous solubility compared to purely aromatic analogs .

Research Findings and Pharmacological Relevance

- Anti-inflammatory Activity: this compound derivatives have shown COX-2 inhibition (IC₅₀ = 3.2 µM), comparable to ibuprofen but with reduced gastrointestinal toxicity .

- Antimicrobial Potential: Methoxy-substituted analogs exhibit broad-spectrum activity against Gram-positive bacteria (MIC = 8 µg/mL) .

- Drug Delivery : Ethoxybenzoic acid derivatives are utilized as pH-sensitive prodrugs, leveraging their solubility profiles for targeted release .

生物活性

(2-Benzyl-phenoxy)-acetic acid (BPA) is a compound that has garnered attention in the scientific community for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol. Its structure features a benzyl group attached to a phenoxyacetic acid moiety, which is crucial for its biological interactions.

Target Receptors

The primary target of this compound is the Dopamine D1 receptor (D1R) . This receptor is part of the G protein-coupled receptor family and plays a significant role in various neurological processes.

Mode of Action

Upon binding to the D1R, this compound activates G proteins that subsequently stimulate adenylyl cyclase. This leads to an increase in cyclic AMP (cAMP) levels, which activates protein kinase A (PKA). The activation of PKA results in the phosphorylation of various proteins involved in cell signaling and neurotransmission, potentially influencing mood and reward pathways in the brain.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential application as an antimicrobial agent in therapeutic settings.

Anti-inflammatory Effects

A significant area of research focuses on the anti-inflammatory properties of this compound. Studies have demonstrated that it can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The IC50 values for COX-2 inhibition range from 0.06 to 0.09 μM , indicating strong pharmacological potential .

Table 1: COX-2 Inhibition Potency of this compound Derivatives

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| BPA | 0.06 | 111.53 |

| Mefenamic Acid | 1.98 | N/A |

| Celecoxib | 0.05 | 298.6 |

Neuroprotective Effects

The interaction with D1R suggests potential neuroprotective effects, particularly in conditions like Parkinson’s disease. By modulating dopamine signaling, this compound may help alleviate symptoms associated with dopaminergic dysfunction .

Case Studies

Case Study 1: In Vivo Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of BPA, it was administered to animal models with induced paw edema. Results showed a reduction in paw thickness by approximately 63% , demonstrating its efficacy as an anti-inflammatory agent without causing gastrointestinal side effects typically associated with NSAIDs .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of BPA against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects, supporting its potential use as an antimicrobial agent.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing (2-Benzyl-phenoxy)-acetic acid, and how can reaction conditions be optimized for higher yield?

- Methodology : The synthesis typically involves nucleophilic substitution, where 2-benzylphenol reacts with chloroacetic acid under alkaline conditions (e.g., NaOH). Optimization strategies include:

- Temperature : Maintaining 60–80°C to balance reaction rate and side-product formation.

- Solvent Selection : Polar aprotic solvents like DMF enhance reactivity compared to THF .

- Microwave Assistance : Analogous phenoxy compounds show reduced reaction times (e.g., from 12 hours to 30 minutes) and improved yields (up to 85%) when microwave irradiation is applied .

- Validation : Monitor reaction progress via TLC or HPLC, and purify using recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane).

Q. How can spectroscopic techniques confirm the structure of this compound?

- NMR Analysis :

- ¹H NMR : A triplet for the methylene group (–CH₂–) adjacent to oxygen at δ 4.5–5.0 ppm. Aromatic protons from the benzyl and phenoxy groups appear as multiplets in δ 6.5–7.5 ppm .

- ¹³C NMR : The carbonyl carbon (acetic acid moiety) resonates at ~170 ppm, while aromatic carbons span 110–150 ppm .

Advanced Research Questions

Q. What strategies resolve conflicting data on the biological activity of this compound derivatives across assay systems?

- Orthogonal Assays : Compare enzyme inhibition (e.g., COX-2) with cell viability assays (e.g., MTT) to distinguish direct target engagement from cytotoxicity .

- Solubility and Stability : Use LC-MS to verify compound integrity in assay buffers. Poor solubility (common in phenylacetic acids) may require formulation with cyclodextrins or DMSO optimization (<1% v/v) .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA, Bland-Altman plots) to aggregate data from multiple studies, identifying outliers and consensus EC₅₀ values .

Q. How do substituents on the benzyl ring influence the pharmacokinetics of this compound analogs?

- Synthetic Modification : Introduce electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups via Suzuki coupling or Friedel-Crafts alkylation .

- Lipophilicity Assessment : Measure logP via shake-flask or HPLC (e.g., C18 column, isocratic methanol/water) to correlate substituent effects with membrane permeability .

- In Vitro ADME :

- Microsomal Stability : Incubate with liver microsomes (human/rat) to assess metabolic half-life.

- Caco-2 Permeability : Evaluate absorptive potential (Papp > 1×10⁻⁶ cm/s indicates high bioavailability) .

- QSAR Modeling : Use descriptors like Hammett σ values or molar refractivity to predict bioavailability and toxicity .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors, as phenylacetic derivatives may cause respiratory irritation .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb with inert material (e.g., vermiculite). Dispose as hazardous organic waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。